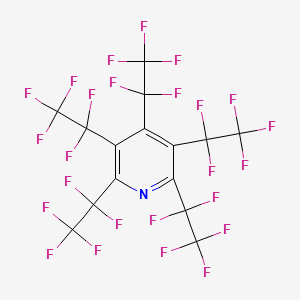
Pyridine, pentakis(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, pentakis(pentafluoroethyl)- is a highly fluorinated heterocyclic compound. It is characterized by the presence of five pentafluoroethyl groups attached to a pyridine ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine, pentakis(pentafluoroethyl)- can be synthesized through the reaction of pentafluoropyridine with tetrafluoroethylene in the presence of caesium fluoride in dimethylformamide. This reaction produces a mixture of perfluoroalkylated pyridines, including perfluoro-4-ethyl-, -2,4-diethyl-, -2,4,5-triethyl-, -2,3,4,6-tetraethyl-, and -pentaethyl-pyridines .
Industrial Production Methods
The industrial production of pyridine, pentakis(pentafluoroethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the isolation of the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Pyridine, pentakis(pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various perfluoroalkylated pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Pyridine, pentakis(pentafluoroethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of pyridine, pentakis(pentafluoroethyl)- involves its interaction with various molecular targets and pathways. The compound’s high fluorine content and unique structure allow it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Perfluoroalkylated Pyridines: Compounds such as perfluoro-4-ethyl-, -2,4-diethyl-, -2,4,5-triethyl-, and -2,3,4,6-tetraethyl-pyridines share similar structural features with pyridine, pentakis(pentafluoroethyl)-.
Other Fluorinated Heterocycles: Compounds like pentafluoropyridine and other highly fluorinated heterocycles exhibit similar chemical properties.
Uniqueness
Pyridine, pentakis(pentafluoroethyl)- is unique due to its high degree of fluorination and the presence of five pentafluoroethyl groups. This gives it exceptional thermal stability and resistance to chemical reactions, making it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
20017-53-2 |
|---|---|
Molecular Formula |
C15F25N |
Molecular Weight |
669.13 g/mol |
IUPAC Name |
2,3,4,5,6-pentakis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C15F25N/c16-6(17,11(26,27)28)1-2(7(18,19)12(29,30)31)4(9(22,23)14(35,36)37)41-5(10(24,25)15(38,39)40)3(1)8(20,21)13(32,33)34 |
InChI Key |
DRMKQHAVQKBFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


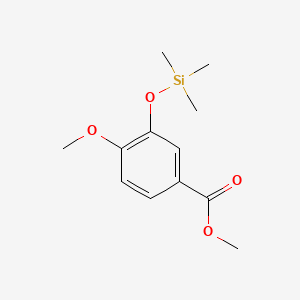
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)
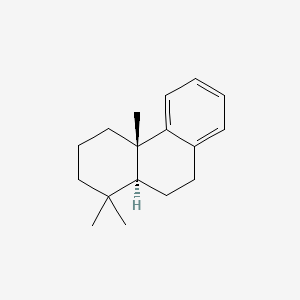
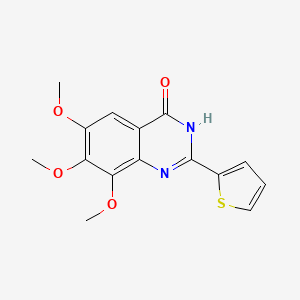
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
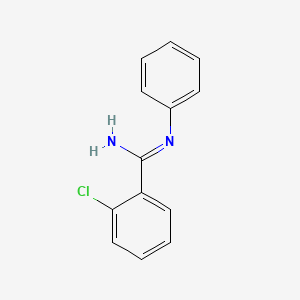

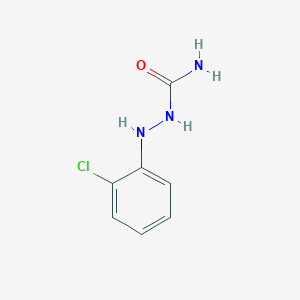
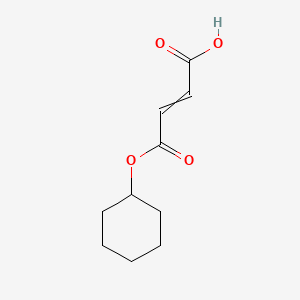
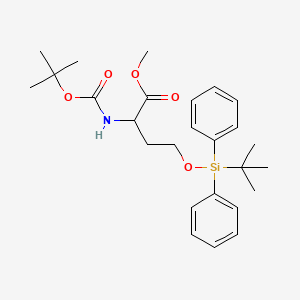
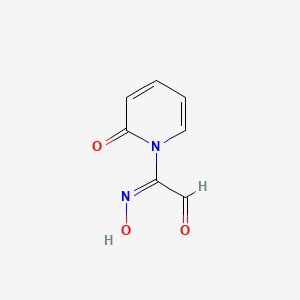
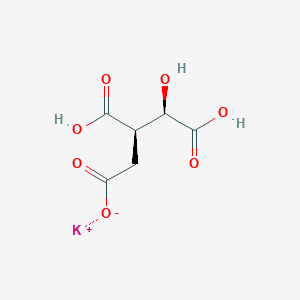
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
